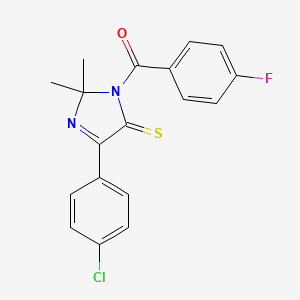![molecular formula C21H19FN2OS B6480965 1-(4-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223775-43-6](/img/structure/B6480965.png)
1-(4-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione (hereafter referred to as FDMT) is an organic compound that has been used in scientific research for a variety of applications. FDMT is a bicyclic compound with a fused spiro-ring system, and has been found to have a wide range of biological activities such as anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic properties.
科学的研究の応用
FDMT has been used in scientific research for a variety of applications. It has been found to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic properties. In particular, FDMT has been found to be effective in the treatment of diabetes, as it has been shown to reduce blood glucose levels and improve insulin sensitivity. Additionally, FDMT has been found to be effective in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells. Furthermore, FDMT has been found to be effective in the treatment of inflammation, as it has been shown to reduce inflammation in the body.
作用機序
The exact mechanism of action of FDMT is not yet fully understood. However, it is thought to act by inhibiting the production of inflammatory mediators, such as cytokines and chemokines. Additionally, FDMT has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are responsible for the damage caused by oxidative stress. Furthermore, FDMT has been found to inhibit the activity of enzymes involved in the production of prostaglandins, which are responsible for the inflammation caused by inflammation.
Biochemical and Physiological Effects
FDMT has been found to have a wide range of biochemical and physiological effects. For instance, FDMT has been found to reduce the levels of inflammatory mediators, such as cytokines and chemokines, as well as inhibit the activity of enzymes involved in the production of reactive oxygen species and prostaglandins. Additionally, FDMT has been found to reduce the levels of glucose in the blood, as well as improve insulin sensitivity. Furthermore, FDMT has been found to inhibit the growth of tumor cells, as well as reduce inflammation in the body.
実験室実験の利点と制限
The use of FDMT in lab experiments has several advantages. Firstly, FDMT is relatively easy to synthesize, and is therefore easily accessible for researchers. Additionally, FDMT has been found to have a wide range of biological activities, and is therefore useful for a variety of experiments. Furthermore, FDMT has been found to be effective in the treatment of diabetes, cancer, and inflammation, making it useful for a variety of medical experiments.
However, there are also some limitations to the use of FDMT in lab experiments. Firstly, the exact mechanism of action of FDMT is not yet fully understood, making it difficult to accurately predict the effects of FDMT in experiments. Additionally, FDMT has been found to be toxic at high concentrations, and therefore must be used with caution in experiments. Furthermore, FDMT has been found to be unstable in the presence of light and heat, and therefore must be stored in a cool, dark place.
将来の方向性
The use of FDMT in scientific research has the potential to lead to a number of new discoveries. For instance, further research into the exact mechanism of action of FDMT could lead to the development of new and more effective treatments for diseases such as diabetes, cancer, and inflammation. Additionally, further research into the biochemical and physiological effects of FDMT could lead to the development of new and more effective treatments for a variety of conditions. Furthermore, further research into the stability of FDMT could lead to the development of new and more effective methods of storage and delivery. Finally, further research into the synthesis of FDMT could lead to the development of new and more efficient methods of production.
合成法
FDMT can be synthesized by a variety of methods, including a two-step reaction of 4-fluorobenzoyl chloride and 3-methylphenylhydrazine. The first step is the condensation of the 4-fluorobenzoyl chloride with the 3-methylphenylhydrazine, which results in the formation of the diazaspiro[4.4]non-3-ene-2-thione. The second step involves the oxidation of the diazaspiro[4.4]non-3-ene-2-thione to the FDMT.
特性
IUPAC Name |
(4-fluorophenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS/c1-14-5-4-6-16(13-14)18-20(26)24(21(23-18)11-2-3-12-21)19(25)15-7-9-17(22)10-8-15/h4-10,13H,2-3,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPNMAONQGEVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B6480888.png)
![N-[3-(dimethylamino)propyl]-3,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6480895.png)
![N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B6480902.png)
![2-chloro-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6480908.png)
![N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6480916.png)
![N-[3-(dimethylamino)propyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B6480928.png)

![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride](/img/structure/B6480941.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-ethoxybenzamide hydrochloride](/img/structure/B6480944.png)
![1-(4-fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6480951.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6480957.png)
![1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6480975.png)
![3,4,5-trimethoxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6480985.png)
![2-fluoro-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6480986.png)